5-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a pyridine ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst.
Attachment of the Pyridine Ring: The pyridine ring can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of the pyridine and a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxylate
- 5-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-thiol
- 5-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-amine
Uniqueness
5-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C17H15N3O2 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
5-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H15N3O2/c1-11-6-8-13(9-7-11)15-10-14(20-22-15)17(21)19-16-5-3-4-12(2)18-16/h3-10H,1-2H3,(H,18,19,21) |
InChI Key |
ZCDKCKOBRGUZOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC(=N3)C |
Origin of Product |
United States |
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